N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE -

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE

Catalog Number: EVT-4227639
CAS Number:
Molecular Formula: C17H15ClN2O4S2
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Compound Description: 2-(Bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide serves as a key starting material for synthesizing a library of human mast cell tryptase inhibitors. []

Relevance: This compound shares the core 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl structure with N-{2-[(4-chlorophenyl)thio]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. The bromine atom in 2-(Bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide provides a reactive site for attaching various carboxylic acids, ultimately leading to the diverse library of tryptase inhibitors. []

(1,1-Dioxido-3-oxo-1, 2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate

Compound Description: This compound, also referred to as compound 7b in the source paper, is a potent inhibitor of human mast cell tryptase, exhibiting an IC50 value of 0.85 μM. []

Relevance: This compound demonstrates structural similarities to N-{2-[(4-chlorophenyl)thio]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, particularly the shared 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety. The difference lies in the substituent attached to the methylene bridge. While 7b incorporates an N-[(phenylmethoxy)carbonyl]-beta-alanate group, the target compound features an N-{2-[(4-chlorophenyl)thio]ethyl}acetamide group. This variation highlights how modifying substituents within this structural framework influences the biological activity and target specificity of these compounds. []

(1, 1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate

Compound Description: Identified as compound 7d in the research, this molecule demonstrates increased potency as a human mast cell tryptase inhibitor compared to compound 7b, with an IC50 value of 0.1 μM. []

Relevance: This compound exhibits significant structural resemblance to N-{2-[(4-chlorophenyl)thio]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, sharing the core 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl unit. The primary difference lies in the substituent linked to the methylene bridge. Compound 7d possesses a 5-[[(phenylmethoxy)carbonyl]amino]pentanoate group, whereas the target compound features an N-{2-[(4-chlorophenyl)thio]ethyl}acetamide group. The enhanced potency of 7d compared to 7b showcases how extending the side chain length can significantly impact the inhibitory activity against human mast cell tryptase. []

(1, 1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate

Compound Description: This compound, designated as 7n in the study, emerges as the most effective inhibitor of human mast cell tryptase within the examined series, exhibiting an IC50 value of 0.064 μM. []

Relevance: This compound bears a strong structural resemblance to N-{2-[(4-chlorophenyl)thio]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, specifically sharing the 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety. The key difference lies in the substituent attached to the methylene bridge. Compound 7n incorporates a 4-[[(phenylmethoxy)carbonyl]amino]benzoate group, while the target compound has an N-{2-[(4-chlorophenyl)thio]ethyl}acetamide group. This difference underscores how modifications to the substituent in this region can considerably impact the inhibitory potency against human mast cell tryptase. []

N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide

Compound Description: This compound is a radiolabeled analogue synthesized through the amidation of 2-[1,1-dioxide-3-oxo-1,2-benzisothiazole-2(3H)-yl] acetyl chloride with carbon-14-labelled 4-amino-[14C(U)]phenol. []

Relevance: This compound exhibits a similar structure to N-{2-[(4-chlorophenyl)thio]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, sharing the 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide core. The main difference lies in the substituent on the nitrogen atom. While the target compound has a {2-[(4-chlorophenyl)thio]ethyl} group, this related compound features a simpler 4-hydroxyphenyl group, with carbon-14 labeling. []

N-(4-hydroxy-[14C(U)]-phenyl)-2-[2-carboxy-phenylsulfonamido]acetamide

Compound Description: This compound is a ring-opened derivative generated by hydrolyzing N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide with NaOH solution. []

Relevance: Though this compound doesn't share the complete 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl core with N-{2-[(4-chlorophenyl)thio]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, it's structurally related. It's a product of base-catalyzed ring-opening of a structurally similar compound, highlighting potential reactivity and transformations the target compound might undergo under specific conditions. []

Properties

Product Name

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Molecular Formula

C17H15ClN2O4S2

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C17H15ClN2O4S2/c18-12-5-7-13(8-6-12)25-10-9-19-16(21)11-20-17(22)14-3-1-2-4-15(14)26(20,23)24/h1-8H,9-11H2,(H,19,21)

InChI Key

PZGFNBGKTGQUTP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCSC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCSC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.